

# An In-Depth Technical Guide to 1,3-Di-tert-butylbenzene

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## Compound of Interest

Compound Name: 1,3-Di-tert-butylbenzene

Cat. No.: B094130

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This technical guide provides a comprehensive overview of **1,3-di-tert-butylbenzene**, focusing on its molecular characteristics, synthesis, and analytical determination. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

## Physicochemical Properties

**1,3-Di-tert-butylbenzene** is an organic compound featuring a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions.<sup>[1]</sup> It is a colorless to light yellow, clear liquid at room temperature, known for its low volatility and high thermal stability.<sup>[1][2]</sup> Its nonpolar nature renders it soluble in organic solvents like ether and benzene, while being insoluble in water.<sup>[1]</sup> <sup>[2]</sup> The bulky tert-butyl groups create significant steric hindrance, which influences its chemical reactivity.<sup>[1]</sup>

Table 1: Quantitative Data for **1,3-Di-tert-butylbenzene**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>22</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	190.32 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	1014-60-4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a> <a href="#">[8]</a>
Density	0.859 g/mL at 25 °C	<a href="#">[6]</a>
Melting Point	10-11 °C	<a href="#">[6]</a>
Boiling Point	106-107 °C at 18 mmHg	<a href="#">[6]</a>
Refractive Index	n <sub>20/D</sub> 1.488	<a href="#">[6]</a>
Flash Point	84 °C (closed cup)	
Solubility	Insoluble in water; Soluble in organic solvents	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>

## Experimental Protocols

The synthesis of **1,3-di-tert-butylbenzene** can be achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring using a strong Lewis acid catalyst.

### Materials:

- tert-butylbenzene
- tert-butyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous diethyl ether
- Ice
- Deionized water

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- 5 mL conical vial with spin vane
- Stirring plate
- Separatory funnel
- Round-bottom flask

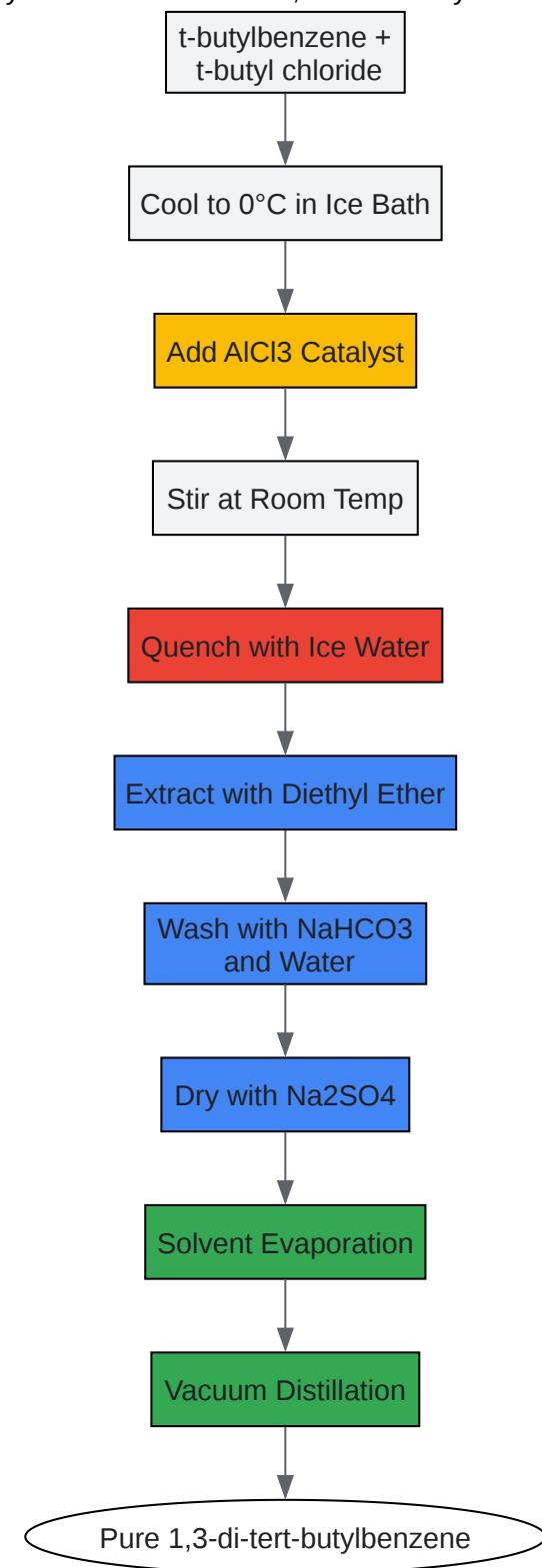
**Procedure:**

- **Reaction Setup:** In a fume hood, equip a 5 mL conical vial with a spin vane. Add 0.5 mL of tert-butylbenzene and 1.0 mL of tert-butyl chloride to the vial.[9]
- **Cooling:** Cool the mixture in an ice-water bath placed on a magnetic stirring plate.[9][10]
- **Catalyst Addition:** While stirring, carefully add 0.05 g of anhydrous aluminum chloride in three small portions over a period of 10-15 minutes.[9] This prevents the reaction from becoming too vigorous. A white precipitate of the product may become visible.[9]
- **Reaction Progression:** After the final addition of the catalyst, remove the flask from the ice bath and allow it to warm to room temperature while continuing to stir for 30 minutes.[9]
- **Quenching:** Carefully quench the reaction by slowly adding 1 mL of ice-cold water to the reaction mixture.
- **Extraction:** Transfer the mixture to a separatory funnel. Add 2 mL of diethyl ether and shake gently.[9] Separate the organic layer. Extract the aqueous layer twice more with 1 mL portions of diethyl ether.[9]
- **Washing:** Combine the organic layers and wash with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of deionized water.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate.[11] Filter the solution to remove the drying agent and transfer the filtrate to a pre-weighed round-

bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude product.

- Purification: The crude product can be purified by vacuum distillation to obtain pure **1,3-di-tert-butylbenzene**.

## Synthesis Workflow of 1,3-Di-tert-butylbenzene

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for determining the molecular weight of volatile compounds like **1,3-di-tert-butylbenzene**.

#### Materials:

- Sample of **1,3-di-tert-butylbenzene**
- High-purity solvent (e.g., hexane or dichloromethane)
- GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
- Helium carrier gas
- Microsyringe

#### Procedure:

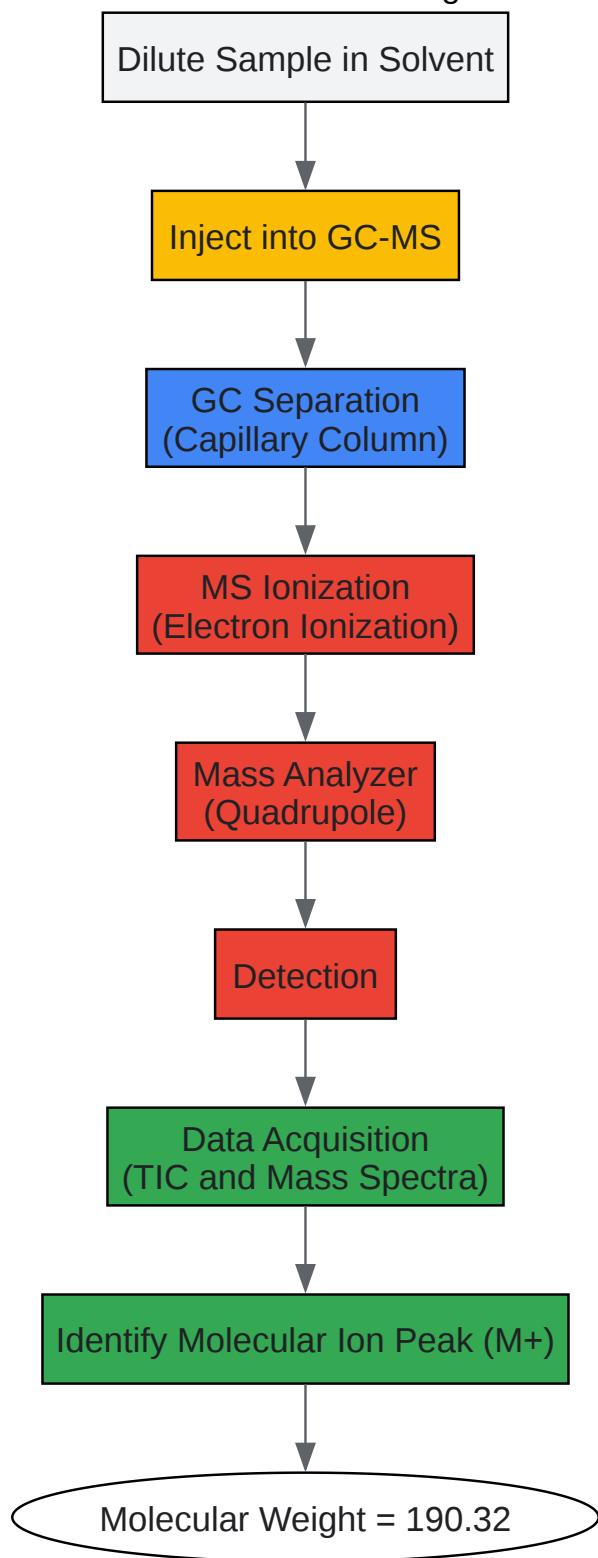
- Sample Preparation: Prepare a dilute solution of the **1,3-di-tert-butylbenzene** sample (approximately 1 mg/mL) in a high-purity volatile solvent such as hexane.
- Instrument Setup (Example Parameters):
  - GC Inlet: Set to splitless mode with an injection volume of 1  $\mu$ L. Inlet temperature: 250°C.
  - Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - MS Transfer Line: Temperature set to 280°C.
  - MS Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
  - MS Quadrupole: Temperature: 150°C.
  - Scan Range: Scan from m/z 40 to 400.
- Data Acquisition: Inject the prepared sample into the GC-MS system. The compound will be separated from the solvent and any impurities on the GC column based on its boiling point

and polarity. As it elutes from the column, it enters the mass spectrometer.

- Data Analysis:

- Total Ion Chromatogram (TIC): Identify the peak corresponding to **1,3-di-tert-butylbenzene**.
- Mass Spectrum: Obtain the mass spectrum for this peak. The molecular ion peak ( $M^+$ ) will correspond to the molecular weight of the compound. For **1,3-di-tert-butylbenzene**, this will be observed at  $m/z$  190.
- Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. A characteristic fragment for a tert-butyl group is the loss of a methyl group ( $M-15$ ), resulting in a prominent peak at  $m/z$  175.

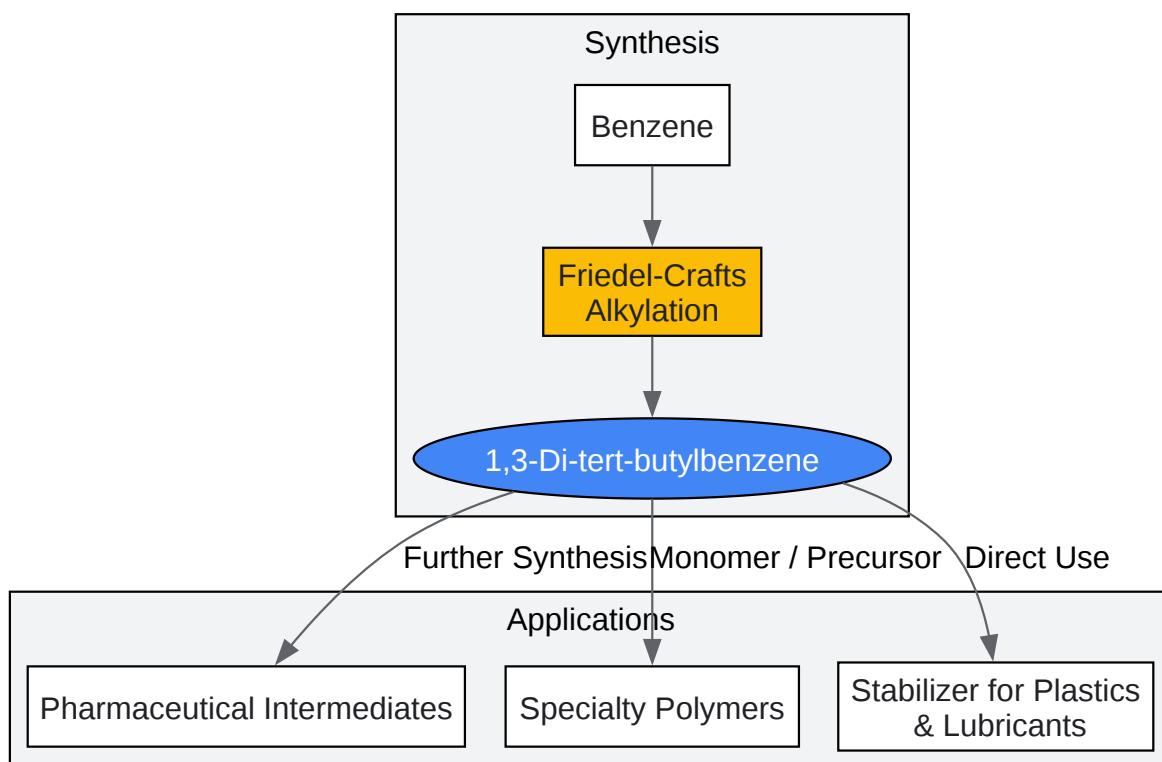
## GC-MS Workflow for Molecular Weight Determination

[Click to download full resolution via product page](#)*GC-MS Workflow Diagram*

# Applications and Logical Relationships

**1,3-Di-tert-butylbenzene** primarily serves as a chemical intermediate in organic synthesis and as a stabilizer in materials like plastics and lubricants.<sup>[1]</sup> Its use as a pharmaceutical intermediate has also been noted.<sup>[6]</sup> The sterically hindered nature of the molecule can be exploited to direct further chemical transformations or to create specialty polymers and materials with high thermal stability.

## Role of 1,3-Di-tert-butylbenzene as an Intermediate



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*Logical Relationships Diagram*

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